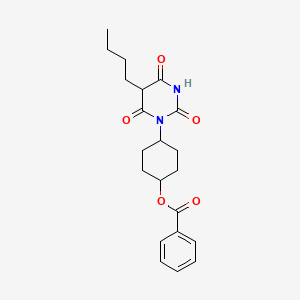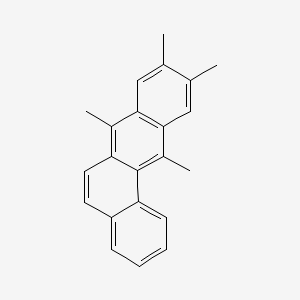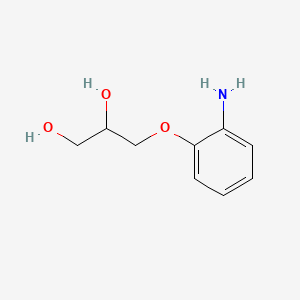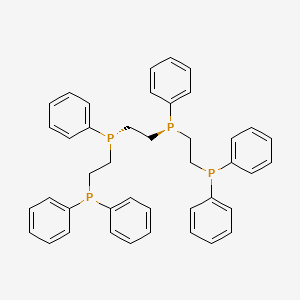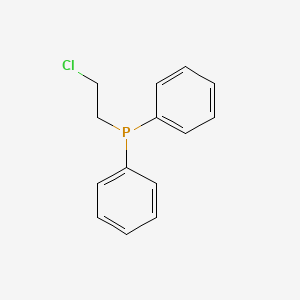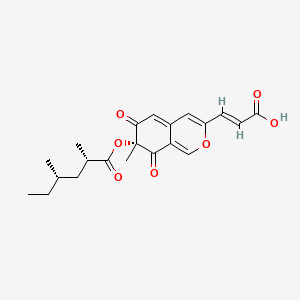
Hexanoic acid, 2,4-dimethyl-, (7R)-3-((1E)-2-carboxyethenyl)-7,8-dihydro-7-methyl-6,8-dioxo-6H-2-benzopyran-7-yl ester, (2S,4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lunatoic acid A is a fungal metabolite produced by the fungus Cochliobolus lunatus. It is known for its unique ability to induce the formation of chlamydospore-like cells in certain fungi.
Preparation Methods
Lunatoic acid A is typically isolated from cultures of Cochliobolus lunatus. The fungus is grown in a malt dextrose medium, which facilitates the production of lunatoic acid A. The compound is then extracted and purified using standard chromatographic techniques . Industrial production methods for lunatoic acid A have not been extensively documented, but the isolation process from fungal cultures remains the primary method of preparation.
Chemical Reactions Analysis
Lunatoic acid A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lunatoic acid A can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Lunatoic acid A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical behavior of fungal metabolites and their interactions with other compounds.
Industry: Lunatoic acid A can be used in the agricultural industry to control fungal infections in crops.
Mechanism of Action
The mechanism of action of lunatoic acid A involves its interaction with fungal cells, leading to the induction of chlamydospore-like cells. This process is believed to be mediated by the compound’s ability to disrupt normal cellular processes, leading to the formation of thick-walled, swollen cells . The exact molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
Lunatoic acid A is unique in its ability to induce chlamydospore-like cells in fungi. Similar compounds include:
Mitorubrinic acid: Another fungal metabolite with chlamydospore-inducing properties.
Sclerotiorin: A compound with a similar azaphilone skeleton that also induces chlamydospore-like cells.
Rotiorin: Another azaphilone compound with similar biological activity.
Citrinin: A compound with an azaphilone-related skeleton that also exhibits chlamydospore-inducing activity.
Lunatoic acid A stands out due to its selective activity against different strains of Cochliobolus lunatus and its unique morphological effects on fungal cells .
Properties
CAS No. |
65745-48-4 |
|---|---|
Molecular Formula |
C21H24O7 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(E)-3-[(7R)-7-[(2S,4S)-2,4-dimethylhexanoyl]oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C21H24O7/c1-5-12(2)8-13(3)20(26)28-21(4)17(22)10-14-9-15(6-7-18(23)24)27-11-16(14)19(21)25/h6-7,9-13H,5,8H2,1-4H3,(H,23,24)/b7-6+/t12-,13-,21+/m0/s1 |
InChI Key |
OLWIMRNZAPOZHB-XFZGZAFTSA-N |
Isomeric SMILES |
CC[C@H](C)C[C@H](C)C(=O)O[C@@]1(C(=O)C=C2C=C(OC=C2C1=O)/C=C/C(=O)O)C |
Canonical SMILES |
CCC(C)CC(C)C(=O)OC1(C(=O)C=C2C=C(OC=C2C1=O)C=CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



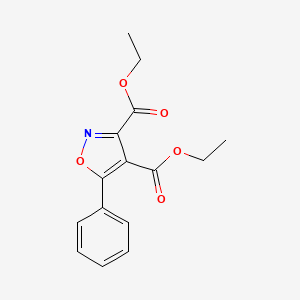
![tert-butyl-[(E,2S)-4-methoxybut-3-en-2-yl]carbamic acid](/img/structure/B13812886.png)
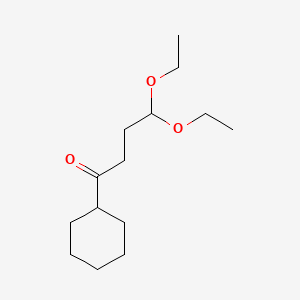
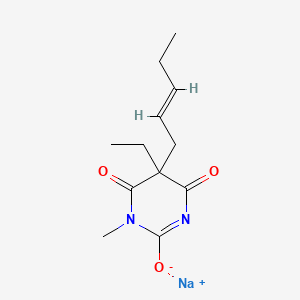
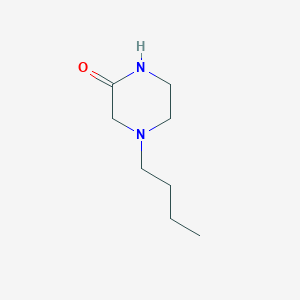
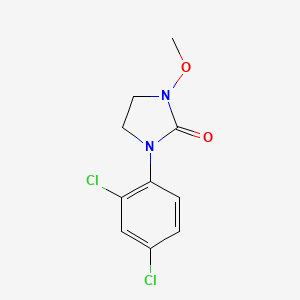

![[3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13812914.png)
